Diphenylphosphine oxide

描述

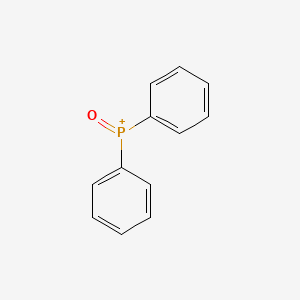

Diphenylphosphine oxide is an organophosphorus compound with the chemical formula (C₆H₅)₂P(O)H. It is a white solid that is soluble in polar organic solvents. This compound is notable for its use in various chemical reactions and applications, particularly in organic synthesis and as a ligand in coordination chemistry .

准备方法

Synthetic Routes and Reaction Conditions: Diphenylphosphine oxide can be synthesized through several methods:

- One common method involves the reaction of diethylphosphite with phenylmagnesium bromide, followed by acid workup. The reaction proceeds as follows:

Reaction of Phosphonic Esters with Grignard Reagents: (C2H5O)2P(O)H+3C6H5MgBr→(C6H5)2P(O)MgBr+C2H5OMgBr

(C6H5)2P(O)MgBr+HCl→(C6H5)2P(O)H+MgBrCl

Partial Hydrolysis of Chlorodiphenylphosphine: Another method involves the partial hydrolysis of chlorodiphenylphosphine or diphenylphosphine.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reactions, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

化学反应分析

Reaction with Azodicarboxylates

DPPO reacts rapidly with dialkyl azodicarboxylates (R–N=N–COOR) to form 1:1 adducts (Fig. 1A). Structural studies reveal distinct stereochemical outcomes depending on the alkyl group (R):

-

Diethyl azodicarboxylate : Forms a cis-configured adduct (space group P) with lattice parameters a = 12.197(5) Å, b = 9.507(3) Å, c = 8.503(6) Å .

-

Diisopropyl azodicarboxylate : Produces a trans-configured adduct (space group P2₁/c) with a = 21.344(6) Å, b = 9.702(2) Å, c = 10.929(4) Å .

¹H and ¹³C NMR studies indicate hindered rotation about the P–N bond, suggesting a stepwise mechanism involving initial nucleophilic attack by DPPO’s P–H group on the azodicarboxylate’s electrophilic nitrogen .

Nucleophilic Additions and Coupling Reactions

DPPO participates in nickel-catalyzed cross-couplings and ligand-coupling reactions:

Table 1: Nickel-Catalyzed Arylation of DPPO

Mechanistic studies propose a ligand-coupling pathway through pentacoordinate phosphorus intermediates (Fig. 1B) .

Tautomerism and Acid-Base Behavior

DPPO exists in equilibrium with its minor tautomer, diphenylphosphinous acid ((C₆H₅)₂POH), with the keto form (P=O) dominating (>95%) . Deprotonation with bases (e.g., K₂CO₃) generates the phosphinite anion [(C₆H₅)₂PO]⁻, a key nucleophile in catalytic cycles .

Oxidation

-

Peroxide-Mediated Oxidation : DPPO reacts with H₂O₂ to form diphenylphosphinic acid ((C₆H₅)₂P(O)OH) .

-

Air Oxidation : Prolonged exposure to air slowly oxidizes DPPO to the same product .

Reduction

-

DIBAH Reduction : Diisobutylaluminum hydride (DIBAH) reduces DPPO to diphenylphosphine ((C₆H₅)₂PH), a precursor for phosphine ligands .

Substitution and Functionalization

-

Thionyl Chloride : Converts DPPO to chlorodiphenylphosphine ((C₆H₅)₂PCl) .

-

Wittig Reactions : DPPO-derived phosphonium salts (e.g., (C₆H₅)₂P(O)CH₂Ph⁺ Br⁻) undergo Wittig olefination with aldehydes to form alkenes (Table 2) .

Table 2: Wittig Reactions of DPPO-Derived Salts

| Phosphonium Salt | Aldhyde | Product | Yield (%) |

|---|---|---|---|

| (4-MeO-C₆H₄)P(O)Ph₂ | Benzaldehyde | 4-Methoxystilbene | 89 |

| (2-Naphthyl)P(O)Ph₂ | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)naphthalene | 74 |

Key Mechanistic Pathways

科学研究应用

Synthesis of Organophosphorus Compounds

Diphenylphosphine oxide is a crucial intermediate in the synthesis of various organophosphorus compounds, which are widely used as pesticides and herbicides in agriculture. Its ability to facilitate the formation of phosphorus-containing compounds makes it invaluable in agrochemical research.

Ligand in Coordination Chemistry

As a ligand, this compound enhances the stability and reactivity of metal complexes. These complexes are essential in catalysis and materials science. The compound's unique properties allow it to participate in various coordination reactions, leading to the development of new catalysts for organic transformations.

Case Study: Coordination Complexes

- Research Focus : Investigating the role of this compound in stabilizing palladium complexes.

- Findings : The use of this compound significantly improved the catalytic activity in cross-coupling reactions, demonstrating its effectiveness as a ligand in coordination chemistry .

Pharmaceutical Development

In medicinal chemistry, this compound is employed to modify biological activity and develop new drugs targeting neurological disorders. Its structural features allow for the design of compounds with enhanced therapeutic profiles.

Case Study: Neurological Drug Development

- Research Focus : The synthesis of novel this compound derivatives aimed at treating Alzheimer's disease.

- Findings : Several derivatives exhibited improved binding affinity to target proteins involved in neurodegeneration, suggesting potential as therapeutic agents .

Flame Retardants

This compound is incorporated into polymers to enhance fire resistance. This application is particularly important in producing safer materials for construction and textiles, where fire safety is crucial.

Data Table: Flame Retardant Properties

| Polymer Type | This compound Concentration (%) | Fire Resistance Rating |

|---|---|---|

| Polyurethane | 5 | V-0 |

| Polyethylene | 10 | V-1 |

| Epoxy Resin | 7 | V-0 |

Analytical Chemistry

In analytical applications, this compound is used to detect and quantify phosphine derivatives. Its role in environmental monitoring and quality control has been established through various analytical methods.

Case Study: Environmental Monitoring

- Research Focus : Detection of phosphine derivatives in industrial waste.

- Findings : The incorporation of this compound into analytical protocols improved detection limits and accuracy, facilitating better compliance with environmental regulations .

Catalytic Applications

This compound serves as an effective catalyst or co-catalyst in several organic reactions, including:

- Horner-Wittig Reactions

- Suzuki-Miyaura Coupling

- Buchwald-Hartwig Cross Coupling

These reactions benefit from the compound's ability to stabilize reaction intermediates and enhance yields.

Data Table: Catalytic Performance

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Horner-Wittig Reaction | This compound | 85 |

| Suzuki-Miyaura Coupling | This compound | 90 |

| Buchwald-Hartwig Cross Coupling | This compound | 95 |

作用机制

The mechanism of action of diphenylphosphine oxide involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. It can also participate in redox reactions, where it undergoes oxidation or reduction depending on the reaction conditions. The molecular targets and pathways involved include various metal complexes and organic substrates .

相似化合物的比较

Chlorodiphenylphosphine: Similar in structure but contains a chlorine atom instead of an oxygen atom.

Diphenylphosphine: The reduced form of diphenylphosphine oxide.

Triphenylphosphine oxide: Contains an additional phenyl group compared to this compound.

Uniqueness: this compound is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to act as both an oxidizing and reducing agent, as well as its role as a ligand, sets it apart from other similar compounds .

生物活性

Diphenylphosphine oxide (DPPO) is a phosphine oxide compound with significant biological activity, particularly in the fields of medicinal chemistry and materials science. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

This compound is characterized by the presence of a phosphorus atom bonded to two phenyl groups and an oxygen atom. Its chemical structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic organic chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, aziridine phosphine oxides, which include DPPO derivatives, demonstrated significant antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, showing that these compounds can inhibit cell viability effectively at concentrations ranging from 3.125 to 100 µM .

Table 1: IC50 Values of this compound Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DPPO-1 | HeLa | 25 |

| DPPO-2 | Ishikawa | 30 |

| DPPO-3 | L929 (non-tumor) | 50 |

The mechanisms underlying the anticancer activity of this compound derivatives involve several pathways:

- Cell Cycle Arrest : Studies indicate that these compounds induce cell cycle arrest, particularly in the S phase. This was confirmed through flow cytometry analysis, which showed an increase in sub-G1 phase cells indicative of apoptosis .

- Reactive Oxygen Species (ROS) Production : Compounds like DPPO have been shown to elevate ROS levels, which can lead to DNA damage and contribute to the observed cytotoxic effects .

Antibacterial Activity

In addition to anticancer properties, this compound has been investigated for its antibacterial activity. Preliminary assessments indicated moderate efficacy against various bacterial strains, although specific data on its effectiveness compared to established antibiotics remain limited .

Case Studies

- In Vitro Studies : A study involving this compound derivatives demonstrated their ability to inhibit the proliferation of HL-60 human leukemia cells. The results suggested that certain modifications to the this compound structure could enhance biological activity against this cell line .

- Synthesis and Characterization : The synthesis of this compound derivatives often involves reactions with azodicarboxylates, leading to new compounds with potential therapeutic applications. These reactions are characterized by rapid formation and structural diversity, which can be tailored for specific biological activities .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for diphenylphosphine oxide (DPPO), and how can its purity be verified in laboratory settings?

- Methodological Answer : DPPO is commonly synthesized via nucleophilic substitution or oxidation of diphenylphosphine. A microwave (MW)-assisted method using 1.5 equivalents of DPPO, 2 equivalents of Ag₂O as an oxidant, and acetonitrile as a solvent at 100°C for 2 hours achieves 80–93% yields of benzophosphole oxide derivatives . For purity verification, use:

- Nuclear Magnetic Resonance (NMR) : Confirm the absence of residual diphenylphosphine (δ ~4–5 ppm for P–H bonds).

- High-Performance Liquid Chromatography (HPLC) : Monitor retention times against certified standards.

- Elemental Analysis : Match experimental C, H, and P percentages with theoretical values (C: 71.28%, H: 5.49%, P: 15.33%) .

Q. What safety protocols are critical when handling DPPO in laboratory experiments?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as DPPO decomposes into toxic phosphorus oxides and CO under heat .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.

- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Avoid contact with alkalis, halogens, or combustible materials .

Q. How can DPPO be characterized spectroscopically, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identify the P=O stretch at 1190–1250 cm⁻¹ and aromatic C–H stretches at 3050–3100 cm⁻¹ .

- ³¹P NMR : A singlet near δ 25–30 ppm confirms the phosphine oxide structure .

- Mass Spectrometry (MS) : Look for the molecular ion peak at m/z 202.19 (C₁₂H₁₁OP) .

Advanced Research Questions

Q. What role does DPPO play in catalytic cycles, and how can its hydrogen-donor capability be optimized in deuterium-labeling studies?

- Methodological Answer : DPPO acts as a hydrogen donor in redox-neutral reactions. In deuterium labeling, substituting HCO₂Na with DCO₂Na increases deuterium incorporation (e.g., from 30% to 77% in product d-2A). Combining DPPO with deuterated agents achieves >80% deuterium enrichment, suggesting synergistic effects between DPPO and deuterated salts . Key variables:

- Catalyst Loading : 10–20 mol% DPPO.

- Temperature : 80–100°C for optimal H/D exchange .

Q. How do computational studies elucidate the mechanism of DPPO-mediated organocatalytic reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., ωB97X-D level) reveal that DPPO derivatives like (2-hydroxybenzyl)this compound accelerate SN2 reactions via transition-state stabilization. The rate-determining step is carboxylate-alkoxyphosphonium ion substitution, with a calculated energy barrier of ~20 kcal/mol . Software recommendations:

- Gaussian 16 : For geometry optimization and frequency analysis.

- PyMol : Visualize intramolecular dehydration pathways .

Q. What strategies enhance DPPO’s coordination efficiency with lanthanides for luminescent materials?

- Methodological Answer : DPPO’s this compound unit chelates Eu(III) via oxygen lone pairs. To improve coordination:

- Ligand Design : Introduce electron-withdrawing groups (e.g., –CF₃) to increase Lewis acidity.

- Solvent Optimization : Use anhydrous DMF to prevent hydrolysis.

- Spectroscopic Validation : Monitor Eu(III) emission at 612 nm (⁵D₀ → ⁷F₂ transition) .

Q. How can DPPO be integrated into multicomponent reactions to synthesize β-aminophosphoryl compounds?

- Methodological Answer : A three-component reaction of DPPO, amines, and orthoformates under MW irradiation (80°C, 1 hour) yields (aminomethylene)bisphosphine oxides. Key steps:

- Reagent Ratios : 1:1:1 (DPPO:amine:orthoformate).

- Workup : Purify via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) .

Q. Key Research Gaps and Contradictions

- Contradiction : While DPPO is stable under inert atmospheres , its oxidation in air complicates long-term storage . Solutions include argon-purged storage or stabilization with radical scavengers (e.g., BHT).

- Gap : Limited data exist on DPPO’s ecotoxicology. Researchers should conduct Daphnia magna acute toxicity assays (OECD 202) to address this .

属性

IUPAC Name |

oxo(diphenyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPJFKYCVYXDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60422562 | |

| Record name | Diphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60422562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4559-70-0 | |

| Record name | Diphenylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004559700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylphosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60422562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (phenylphosphoroso)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXW49HG6X3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。